![molecular formula C12H30Cl3N3Si3 B14224312 1,4,7-Tris[chloro(dimethyl)silyl]-1,4,7-triazonane CAS No. 517883-51-1](/img/structure/B14224312.png)
1,4,7-Tris[chloro(dimethyl)silyl]-1,4,7-triazonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,7-Tris[chloro(dimethyl)silyl]-1,4,7-triazonane is a chemical compound characterized by the presence of three chloro(dimethyl)silyl groups attached to a triazonane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7-Tris[chloro(dimethyl)silyl]-1,4,7-triazonane typically involves the reaction of triazonane with chlorodimethylsilane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Preparation of Triazonane: Triazonane is synthesized through the cyclization of appropriate precursors under specific conditions.
Silylation Reaction: Triazonane is reacted with chlorodimethylsilane in the presence of a catalyst, such as a Lewis acid, to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques are often employed to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
1,4,7-Tris[chloro(dimethyl)silyl]-1,4,7-triazonane undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, alcohols, and thiols. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield silylamine derivatives, while oxidation reactions can produce silanol compounds.
Applications De Recherche Scientifique
1,4,7-Tris[chloro(dimethyl)silyl]-1,4,7-triazonane has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds.
Biology: Investigated for its potential use in bioconjugation and as a reagent in biochemical assays.
Medicine: Explored for its potential in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Mécanisme D'action
The mechanism of action of 1,4,7-Tris[chloro(dimethyl)silyl]-1,4,7-triazonane involves its ability to form stable bonds with various nucleophiles. The chloro groups act as leaving groups, allowing the compound to undergo substitution reactions. The resulting products can interact with specific molecular targets and pathways, depending on the application.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,7-Tris(trimethylsilyl)-1,4,7-triazonane: Similar structure but with trimethylsilyl groups instead of chloro(dimethyl)silyl groups.
1,4,7-Tris(ethoxy(dimethyl)silyl)-1,4,7-triazonane: Contains ethoxy(dimethyl)silyl groups, offering different reactivity and properties.
Uniqueness
1,4,7-Tris[chloro(dimethyl)silyl]-1,4,7-triazonane is unique due to the presence of chloro groups, which provide distinct reactivity compared to other silyl derivatives. This makes it a valuable compound for specific synthetic applications and research purposes.
Propriétés
Numéro CAS |
517883-51-1 |
|---|---|
Formule moléculaire |
C12H30Cl3N3Si3 |
Poids moléculaire |
407.0 g/mol |
Nom IUPAC |
[4,7-bis[chloro(dimethyl)silyl]-1,4,7-triazonan-1-yl]-chloro-dimethylsilane |
InChI |
InChI=1S/C12H30Cl3N3Si3/c1-19(2,13)16-7-9-17(20(3,4)14)11-12-18(10-8-16)21(5,6)15/h7-12H2,1-6H3 |
Clé InChI |
UVSWXRMBBFHAAX-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(N1CCN(CCN(CC1)[Si](C)(C)Cl)[Si](C)(C)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



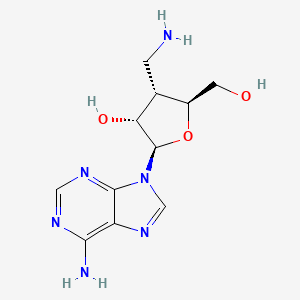
![N-(4-{[2-(2,4-Difluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14224246.png)
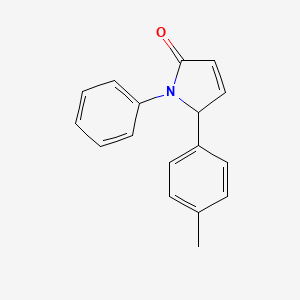



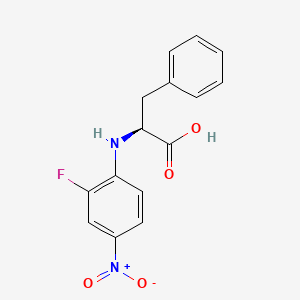
![1-{3-[(2-Ethylhexyl)oxy]phenyl}-2,6-dimethylpyridin-4(1H)-one](/img/structure/B14224273.png)
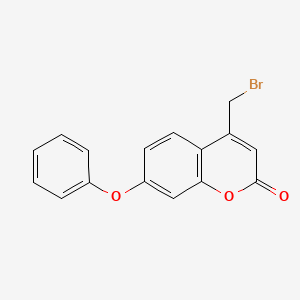

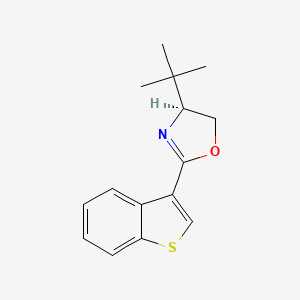
![6-Chloro-3-(5-methyl-1,2-oxazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14224305.png)
![N-[3-(Hydroxymethyl)-4-nitrophenyl]-2-methyloxirane-2-carboxamide](/img/structure/B14224307.png)
